Methyl 2-(chloromethyl)thiazole-5-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a carboxylate ester group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloropropenyl isothiocyanate with a suitable solvent such as chloroform. The reaction is carried out by adding thionyl chloride dropwise while maintaining the internal temperature at around 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for approximately 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The product is purified by washing with sodium bicarbonate solution and water, followed by drying and solvent removal under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters more precisely. The purification steps may also involve advanced techniques such as chromatography to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and reduced thiazole derivatives.
Scientific Research Applications
Methyl 2-(chloromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Agriculture: It serves as a precursor for the synthesis of agrochemicals such as insecticides and fungicides.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Similar structure but lacks the chloromethyl group.
4,5-Bis(chloromethyl)thiazole-2-carboxylate: Contains two chloromethyl groups, leading to different reactivity and applications.
Uniqueness
Methyl 2-(chloromethyl)thiazole-5-carboxylate is unique due to the presence of both a chloromethyl group and a carboxylate ester group on the thiazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its utility in various applications.
Biological Activity
Methyl 2-(chloromethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its reactivity. The presence of a chloromethyl group enhances its ability to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.
Molecular Characteristics
Property | Details |
---|---|
Molecular Formula | C₆H₆ClN₁O₂S |
Molecular Weight | 189.64 g/mol |
Functional Groups | Chloromethyl, Carboxyl |
Reactivity | High due to electrophilic chlorine |
The biological activity of this compound arises primarily from its ability to interact with various biological targets. The chloromethyl group can react with nucleophiles in proteins, leading to the inhibition of enzymatic functions. Additionally, the thiazole ring can engage in π-π stacking and hydrogen bonding, enhancing binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interfere with microbial metabolism, making it a candidate for developing new antimicrobial agents.
- In vitro Studies : Various studies have reported moderate antibacterial activity against specific bacterial strains, suggesting potential applications in treating infections.
- Toxicity Profile : While effective as an antimicrobial agent, the compound can cause acute toxicity, skin burns, and eye damage if ingested.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results indicated that the compound exhibited potent activity against Gram-positive bacteria, highlighting its potential as a lead compound in drug development.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that modifications in the thiazole ring could significantly impact biological activity. For instance, variations in substituents led to changes in potency against specific microbial targets .
- Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into the binding interactions between this compound and target proteins. These findings support the hypothesis that the compound acts through a competitive inhibition mechanism against certain enzymes .
Properties
IUPAC Name |
methyl 2-(chloromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHNXNZBCPGVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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